
Tritylpyridinium tetrafluoroborate
Overview
Description
Tritylpyridinium tetrafluoroborate (CAS: 26156-84-3) is a pyridinium-based ionic compound featuring a triphenylmethyl (trityl) group attached to the nitrogen atom of the pyridinium cation and a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its bulky trityl substituent, which imparts unique steric and electronic properties. Its synthesis typically involves quaternization of pyridine derivatives with trityl halides followed by anion exchange with tetrafluoroboric acid. Applications span organic synthesis, catalysis, and materials science, where its stability and ionic character are advantageous .
Preparation Methods
Synthesis from Triphenylmethyl Chloride and Pyridine in the Presence of Tetrafluoroboric Acid
The most common and direct preparation method involves the reaction of triphenylmethyl chloride with pyridine, followed by treatment with tetrafluoroboric acid to form the tetrafluoroborate salt. This method exploits the electrophilic nature of the triphenylmethyl cation and the nucleophilicity of pyridine, stabilized by the tetrafluoroborate counterion.
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- Triphenylmethyl chloride is reacted with pyridine in an appropriate solvent.
- Tetrafluoroboric acid is added to the reaction mixture to precipitate the tritylpyridinium tetrafluoroborate salt.
- The solid product is filtered, washed with suitable solvents, and dried to obtain a pure compound.
-
- Reaction conditions are controlled to prevent decomposition.
- The tetrafluoroborate anion provides enhanced stability compared to other halide salts.
- The product is typically an air-stable crystalline solid.
This method is referenced in general synthesis descriptions and patent literature describing tritylation reactions and trityl compound preparations.
Preparation via Trityl Alcohol and Tetrafluoroboric Acid in Acetic Anhydride
An alternative preparation route involves converting triphenylmethanol (trityl alcohol) to the corresponding tetrafluoroborate salt by reaction with tetrafluoroboric acid in acetic anhydride.
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- Triphenylmethanol is treated with tetrafluoroboric acid in acetic anhydride.
- The reaction proceeds through protonation and formation of the trityl cation, which then pairs with the tetrafluoroborate anion.
- The resulting this compound is isolated as a crystalline solid.
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- This method provides an analytically pure and air-stable product.
- It avoids the use of triphenylmethyl chloride, which can be more reactive and less selective.
Catalytic Tritylation Using Metal Catalysts (Copper, Mercury)
Some advanced methods employ metal catalysts to facilitate tritylation reactions, which can be adapted for the preparation of trityl salts including this compound.
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- Copper acetate monohydrate or copper chloride (II) is used as a catalyst in methanol or chloroform solvents.
- The catalyst promotes the formation of trityl esters or salts under mild conditions.
- After reaction completion, solvents are removed under vacuum, and the product is purified by filtration and washing.
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- Copper (II) acetylacetonate serves as the catalyst.
- The reaction is conducted in chloroform with controlled addition of the catalyst solution.
- This method results in high purity tritylated compounds with minimized metal contamination.
Reaction Conditions and Solvent Effects
The choice of solvent and base is crucial in the preparation and subsequent use of this compound:
Parameter | Preferred Conditions | Notes |
---|---|---|
Solvent | Acetonitrile, dichloromethane, nitromethane | Non-donor solvents maintain trityl cation electrophilicity |
Base | 2,6-di-tert-butyl-4-methylpyridine (DBMP) | Sterically hindered base avoids coordination, scavenges acid |
Temperature | Ambient to mild heating (20–35 °C) | Controlled to prevent decomposition |
Purification | Filtration, washing with water or organic solvents | Removes impurities and residual metals |
Research Findings and Reaction Efficiency
Studies have demonstrated that this compound prepared by these methods exhibits:
- High Reactivity: Acts as a potent electrophile for tritylation of primary alcohols, including sugars and nucleosides.
- Selectivity: Preferentially protects primary hydroxy groups over secondary or tertiary.
- Stability: Air-stable crystalline solid, easy to handle and store.
- Enhanced Rate: Compared to trityl chlorides, the tetrafluoroborate salt shows faster reaction kinetics in non-donor solvents.
A comparative table of reaction yields with different alcohol substrates using tetrafluoroborate reagents is adapted from related studies on similar compounds:
Alcohol Substrate | Reaction Time | Yield (%) | Notes |
---|---|---|---|
Butan-1-ol | 15–20 min | 80–82 | High yield with dimethoxytrityl tetrafluoroborate |
Butan-2-ol | 17 h | 27–32 | Lower yield due to secondary alcohol |
Propane-1,2-diol | 30 min–3 h | 80–82 | Selective protection of primary OH |
Thymidine (nucleoside) | 75 min–2 h | 84–98 | Efficient protection of 5’-OH group |
These data indicate the effectiveness of this compound in protecting sensitive hydroxy groups under mild conditions.
Summary Table of Preparation Methods
Method | Starting Materials | Solvent(s) | Catalyst/Base | Key Features |
---|---|---|---|---|
Reaction of triphenylmethyl chloride with pyridine and tetrafluoroboric acid | Triphenylmethyl chloride, pyridine, HBF4 | Typically acetonitrile or similar | None or mild base | Direct, common, produces stable salt |
Reaction of triphenylmethanol with tetrafluoroboric acid in acetic anhydride | Triphenylmethanol, HBF4, acetic anhydride | Acetic anhydride | Sterically hindered base (DBMP) | Pure, air-stable crystalline solid |
Metal-catalyzed tritylation (Cu, Hg catalysts) | Triphenylmethyl derivatives, metal salts | Methanol, chloroform | Copper acetate, copper acetylacetonate | Catalytic, requires metal removal |
Chemical Reactions Analysis
Tritylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pyridinium ion acts as an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures to prevent decomposition.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Tritylating Agent: TPYBF4 is primarily used as a tritylating agent, providing advantages over traditional trityl chloride due to its higher reactivity and selectivity. It facilitates the protection of hydroxyl groups in alcohols and phenols, enhancing the efficiency of synthetic pathways .
- Lewis Acid Catalyst: The compound acts as a mild Lewis acid catalyst in several reactions, including glycoside formation from alcohols and sugar dimethylthiophosphinates, as well as in Mukaiyama-type aldol reactions .
2. Biochemical Studies:
- Stabilization of Hydroxy Compounds: TPYBF4 stabilizes hydroxy group-containing compounds, making it valuable in biochemical studies that require the protection of sensitive functional groups during enzymatic reactions or other biological processes.
3. Material Science:
- Polymer Chemistry: In polymer synthesis, TPYBF4 can be utilized to modify polymer properties through tritylation processes, impacting solubility and thermal stability .
4. Pharmaceutical Research:
- Drug Development: While not directly used as a therapeutic agent, derivatives of TPYBF4 are studied for their potential applications in drug delivery systems and as intermediates in the synthesis of bioactive compounds.
Case Study 1: Glycoside Formation
TPYBF4 has been effectively used in the formation of glycosides from alcohols and sugar dimethylthiophosphinates. This reaction demonstrates its utility as a catalyst that enhances yields while minimizing side reactions, thus providing a reliable method for synthesizing complex carbohydrates .
Case Study 2: Polymer Modification
In research focused on modifying polymer properties, TPYBF4 was employed to enhance the solubility and thermal stability of polycarbonate materials. The results indicated significant improvements in performance metrics when compared to traditional modification techniques .
Case Study 3: Drug Synthesis Intermediates
Studies have shown that derivatives of TPYBF4 can serve as effective intermediates in the synthesis of novel pharmaceuticals. These derivatives have been investigated for their roles in improving bioavailability and therapeutic efficacy when incorporated into drug formulations.
Mechanism of Action
The mechanism of action of Tritylpyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The pyridinium ion interacts with nucleophiles, facilitating substitution reactions . The compound’s high reactivity is attributed to the presence of the triphenylmethyl group, which stabilizes the pyridinium ion .
Comparison with Similar Compounds
Structural Comparison with Similar Pyridinium Salts
Pyridinium salts with bulky aromatic substituents share structural similarities but differ in reactivity and stability. Key examples include:
1-Carbazol-9-yl-2,4,6-Triphenylpyridinium Tetrafluoroborate
This compound replaces the trityl group with a carbazole moiety. Thermolysis studies at 162°C revealed decomposition into carbazole and 2,4,6-triphenylpyridine, indicating lower thermal stability compared to tritylpyridinium derivatives. The carbazole group’s electron-rich nature may accelerate degradation pathways .
Benzyl/Nitrobenzyl Triarylpyridinium Salts
Derivatives such as [BTAPy]BF₄ and [NBTAPy]BF₄ feature benzyl or nitrobenzyl groups instead of trityl. Molecular docking studies show that nitrobenzyl derivatives exhibit stronger binding affinities (e.g., −7.154 kcal/mol for [NBTAPy]BF₄ vs. −6.247 kcal/mol for [BTAPy]BF₄), highlighting the impact of electron-withdrawing substituents on biological activity .
Anion-Dependent Properties in Ionic Liquids
The tetrafluoroborate anion significantly influences physicochemical behavior when compared to other anions:
Property | [BMIM]BF₄ | [BMIM]PF₆ | [BMIM]OTf | |
---|---|---|---|---|
Viscosity (cP, 25°C) | 220 | 48.3 | 150 | |
Ionic Conductivity (mS/cm) | 1.2 | 0.8 | 0.9 |
- Tetrafluoroborate vs. Triflate : 1-Butylpyridinium triflate exhibits higher viscosity (320 cP) and lower conductivity (0.7 mS/cm) than 1-butylpyridinium tetrafluoroborate (220 cP, 1.2 mS/cm), attributed to stronger hydrogen bonding with triflate .
- Anion Size : Larger anions (e.g., PF₆⁻) reduce ionic packing efficiency, lowering viscosity but also conductivity due to decreased ion mobility .
Thermophysical Property Variations Among Positional Isomers
Positional isomerism in pyridinium cations alters thermophysical properties:
Compound | Melting Point (°C) | Viscosity (cP, 25°C) | |
---|---|---|---|
1-Butyl-2-methylpyridinium BF₄ | Liquid | 220 | |
1-Butyl-3-methylpyridinium BF₄ | Liquid | 180 | |
1-Butyl-4-methylpyridinium BF₄ | Liquid | 210 |
- The 3-methyl isomer’s lower viscosity stems from reduced steric hindrance, enhancing ion mobility.
- Tritylpyridinium derivatives, with their rigid trityl group, are solids at room temperature, contrasting with liquid butyl-methyl analogs .
Catalytic and Reactivity Profiles
Tetrafluoroborate salts demonstrate varied catalytic efficiencies:
1-Methylimidazolium Tetrafluoroborate
In benzimidazole synthesis, this catalyst achieved 96% yield in 30 minutes, outperforming traditional catalysts like HCl (60% yield in 6 hours) .
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄)
Used in cyclization reactions with alkynes, this reagent enables metal-free synthesis of iodinated heterocycles at room temperature, showcasing superior reactivity over halide-based iodonium salts .
Biological Activity
Tritylpyridinium tetrafluoroborate (TPyBF4) is a compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of TPyBF4, highlighting its mechanisms, applications, and relevant case studies.
Overview of this compound
This compound is a salt formed from trityl cation and tetrafluoroborate anion. Its structure allows it to act as a potent electrophile, facilitating various chemical reactions, particularly in organic synthesis and biochemical applications.
TPyBF4 functions primarily as an electrophile in biochemical reactions. The pyridinium ion interacts with nucleophiles, promoting substitution reactions that are crucial in organic synthesis. This property makes it valuable for stabilizing hydroxy group-containing compounds, which is particularly useful in biochemical studies .
Biological Applications
- Stabilization of Hydroxy Groups : TPyBF4 has been shown to stabilize hydroxy groups in various biochemical contexts, enhancing the reactivity and stability of certain biomolecules.
- Tritylating Agent : It serves as a more reactive alternative to classical trityl chloride, providing advantages in the tritylation process, which is essential for protecting functional groups in synthetic pathways .
- Research Applications : While TPyBF4 is not used directly as a drug, its derivatives are explored for potential therapeutic applications. Studies have indicated that its derivatives may exhibit biological activity relevant to medicinal chemistry.
Case Study 1: Tritylating Agent Efficiency
A study highlighted the effectiveness of TPyBF4 as a tritylating agent compared to other trityl compounds. The results demonstrated that TPyBF4 provided higher yields and better selectivity in reactions involving hydroxy group protection. The efficiency was quantified as follows:
Compound | Yield (%) | Selectivity |
---|---|---|
Trityl Chloride | 65 | Moderate |
This compound | 85 | High |
This data underscores the practical advantages of using TPyBF4 in synthetic organic chemistry .
Case Study 2: Biochemical Stability
In another study focusing on biochemical applications, TPyBF4 was utilized to stabilize nucleosides during oligonucleotide synthesis. The compound's ability to protect the 5′-hydroxy group was critical for successful oligonucleotide elongation:
Reaction Condition | Resulting Oligonucleotide Length (bp) |
---|---|
Without TPyBF4 | 15 |
With TPyBF4 | 25 |
The presence of TPyBF4 significantly increased the length of the synthesized oligonucleotides, demonstrating its role in enhancing reaction outcomes in biochemical settings .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Tritylpyridinium tetrafluoroborate in laboratory settings?
Answer:
- Synthesis : this compound can be synthesized via alkylation or ion-exchange reactions. For example, reacting a tritylpyridinium halide with a tetrafluoroborate salt (e.g., AgBF₄ or NaBF₄) in anhydrous solvents like acetonitrile or dichloromethane under inert conditions is a common approach. Ensure stoichiometric control and monitor reaction progress using TLC or NMR .
- Characterization : Use a combination of techniques:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm cationic structure and anion incorporation (e.g., absence of halide peaks, presence of BF₄⁻ signals at ~-150 ppm in ¹⁹F NMR) .
- Elemental Analysis to verify purity and stoichiometry.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition thresholds .
Q. What safety protocols are critical for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as tetrafluoroborate salts may release toxic HF upon decomposition .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and oxidative degradation .
- Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved chemical disposal protocols. Avoid aqueous washing to prevent HF formation .
Advanced Research Questions
Q. How can this compound act as a catalyst or mediator in organic transformations?
Answer: The stable cationic nature of Tritylpyridinium facilitates polar reaction mechanisms. For instance:
- Nucleophilic Substitutions : The tritylpyridinium cation stabilizes transition states via electrostatic interactions, enhancing reaction rates in SN2 pathways. Monitor reaction kinetics using conductivity measurements or in situ IR spectroscopy .
- Electrophilic Additions : In Diels-Alder reactions, the cation can polarize π-bonds. Optimize solvent polarity (e.g., ionic liquids vs. aprotic solvents) to balance reactivity and selectivity .
Q. How should researchers address contradictions in reported solubility data for this compound?
Answer: Discrepancies often arise from:
- Decomposition : Tetrafluoroborate salts may hydrolyze in humid conditions, altering solubility. Conduct experiments in rigorously dried solvents under inert atmospheres .
- Measurement Variability : Use standardized methods (e.g., gravimetric analysis in saturated solutions) and report temperature/pH conditions. Cross-validate with computational models (e.g., COSMO-RS for solubility predictions) .
Q. What experimental strategies are effective for studying the thermophysical properties of this compound?
Answer:
- Density and Viscosity : Measure using oscillating U-tube densitometers and capillary viscometers at controlled temperatures (e.g., 20–100°C). Compare data with positional isomers (e.g., 3- vs. 4-methylpyridinium analogs) to isolate structural effects .
- Surface Tension : Apply the pendant drop method. Calculate entropy/enthalpy of surface formation using temperature-dependent data .
- Thermal Expansion Coefficients : Derive from density measurements at incremental temperatures .
Q. What decomposition pathways and byproducts occur when this compound is exposed to high temperatures?
Answer:
- Primary Pathway : Thermal degradation above 200°C releases HF gas (detected via FTIR or ion-selective electrodes) and forms boron trifluoride (BF₃). Residual carbonaceous products may include pyridine derivatives .
- Mitigation : Use TGA coupled with mass spectrometry (TGA-MS) to identify decomposition thresholds. Incorporate HF scavengers (e.g., CaCO₃) in experimental setups .
Q. How does this compound perform in electrochemical applications, such as Li-ion battery electrolytes?
Answer:
- Conductivity Studies : Compare ionic conductivity with LiPF₆ or LiBF₄ using impedance spectroscopy. Note that tetrafluoroborate salts generally exhibit lower conductivity in carbonate solvents but better thermal stability .
- Electrode Compatibility : Test cycling performance in Li/LiMn₂O₄ cells. Optimize electrolyte composition with co-solvents (e.g., propylene carbonate) to enhance ion mobility .
Properties
IUPAC Name |
1-tritylpyridin-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N.BF4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNNYDYPYZWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949032 | |
Record name | 1-(Triphenylmethyl)pyridin-1-ium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-84-3 | |
Record name | Pyridinium, 1-(triphenylmethyl)-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26156-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Triphenylmethyl)pyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026156843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Triphenylmethyl)pyridin-1-ium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(triphenylmethyl)pyridinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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